molecular formula C64H104O29 B12299429 HuzhangosideB

HuzhangosideB

Katalognummer: B12299429
Molekulargewicht: 1337.5 g/mol
InChI-Schlüssel: GROQHEZXWUJYNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Huzhangoside B is a triterpene glycoside compound, specifically a glycoside of oleanolic acid. It is found in various plants, including Anemone rivularis, Anemone hupensis, and Clematis stans . The molecular formula of Huzhangoside B is C₆₄H₁₀₄O₂₉, and it has a molecular weight of 1336.666 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Huzhangoside B involves multiple steps, starting from oleanolic acid. The process includes glycosylation reactions to attach sugar moieties to the aglycone (oleanolic acid). The reaction conditions typically involve the use of glycosyl donors and catalysts under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of Huzhangoside B is primarily achieved through extraction from natural sources. The roots of Anemone rivularis are commonly used for this purpose. The extraction process involves solvent extraction, followed by purification steps such as column chromatography to isolate Huzhangoside B in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Huzhangoside B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Huzhangoside B can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Wissenschaftliche Forschungsanwendungen

Huzhangoside B has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Wirkmechanismus

The mechanism of action of Huzhangoside B involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as pyruvate dehydrogenase kinase, which plays a key role in cellular metabolism. This inhibition leads to alterations in metabolic pathways, resulting in anti-cancer and anti-inflammatory effects . Additionally, Huzhangoside B can modulate the activity of signaling pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Huzhangoside B is part of a family of triterpene glycosides, which includes similar compounds such as Huzhangoside A, Huzhangoside C, and Huzhangoside D. These compounds share a common aglycone structure (oleanolic acid) but differ in the number and type of sugar moieties attached to the aglycone . The unique glycosylation pattern of Huzhangoside B contributes to its distinct biological activities and therapeutic potential .

List of Similar Compounds

Eigenschaften

Molekularformel

C64H104O29

Molekulargewicht

1337.5 g/mol

IUPAC-Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C64H104O29/c1-25-36(68)41(73)45(77)54(85-25)90-49-31(21-65)87-52(47(79)43(49)75)84-24-32-40(72)42(74)46(78)55(88-32)93-58(81)64-18-16-59(3,4)20-28(64)27-10-11-34-61(7)14-13-35(60(5,6)33(61)12-15-63(34,9)62(27,8)17-19-64)89-57-51(39(71)30(67)23-83-57)92-56-48(80)50(37(69)26(2)86-56)91-53-44(76)38(70)29(66)22-82-53/h10,25-26,28-57,65-80H,11-24H2,1-9H3

InChI-Schlüssel

GROQHEZXWUJYNW-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.